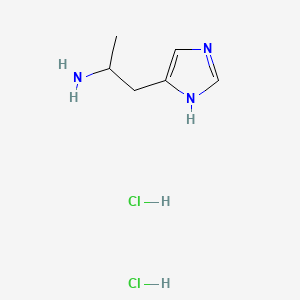

1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

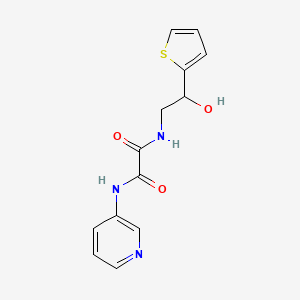

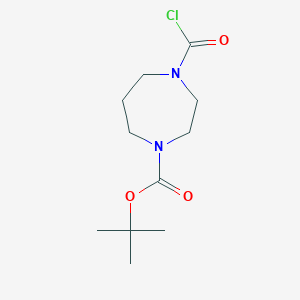

“1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is also known as 1,3-diazole .

Molecular Structure Analysis

The molecular formula of “1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride” is C6H13Cl2N3 . It contains an imidazole ring, a propyl group, and an amine group .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Compounds bearing the imidazole structure, like 1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride, are actively studied in medicinal chemistry. Rashid et al. (2012) synthesized a series of benzimidazoles fused with the oxadiazole nucleus, demonstrating significant in vitro anticancer activity. The compounds showed promising growth inhibition activity, highlighting the potential of imidazole derivatives in cancer treatment (Rashid et al., 2012).

Organic Synthesis and Heterocycle Formation

Imidazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, Veltri et al. (2018) developed a carbonylative approach to synthesize functionalized benzimidazoimidazoles, demonstrating the versatility of imidazole derivatives in constructing complex molecular architectures (Veltri et al., 2018).

Chemical Transformations and Synthesis of Imidazole Oxides

Jasiński et al. (2008) focused on synthesizing optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the chemical transformations and applications of imidazole derivatives in synthesizing novel compounds with potential biological activity (Jasiński et al., 2008).

Energetic Materials and Gas Generators

Imidazole-based molecules are also explored for their applications in energetic materials. Srinivas et al. (2014) prepared imidazole, triazole, and tetrazole-based compounds, analyzing their potential applications in nitrogen-rich gas generators. The study revealed the compounds' high positive heats of formation and energy contribution, emphasizing the relevance of imidazole derivatives in this field (Srinivas et al., 2014).

Molecular Docking and Pharmaceutical Applications

The imidazole structure is significant in pharmaceutical research. Aayisha et al. (2019) investigated a molecule featuring the imidazole structure for its potential as an alpha-2-imidazoline receptor agonist and its role in treating hypertension. The study combined experimental and theoretical techniques to understand the molecule's structural, electronic, and biological properties, highlighting the multifaceted applications of imidazole derivatives in medicinal chemistry (Aayisha et al., 2019).

Green Synthesis and Environmental Applications

Imidazole derivatives are also pertinent in green chemistry. Sadek et al. (2018) developed an environmentally friendly multi-component synthesis of novel imidazole derivatives under controlled microwave heating, demonstrating the compound's potential in sustainable chemical processes (Sadek et al., 2018).

Direcciones Futuras

The future directions for “1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride” and similar imidazole compounds could involve further exploration of their potential biological activities and therapeutic applications . Given the broad range of activities exhibited by imidazole compounds, they could be valuable in the development of new drugs .

Propiedades

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCNQFUWDFPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)

![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)

![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)

amine](/img/structure/B2593764.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2593766.png)